molecular formula C9H9NO3 B8655001 2-Methoxy-6-vinyl-1-nitrobenzene

2-Methoxy-6-vinyl-1-nitrobenzene

Cat. No. B8655001
M. Wt: 179.17 g/mol
InChI Key: WMVLIGNCBWMYQN-UHFFFAOYSA-N
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Patent
US05563169

Procedure details

A suspension of 4.35 g (12.2 mmol) of triphenylmethylphosphonium bromide in 30 ml of tetrahydrofuran was cooled to -10° C. and 12.1 mmol of a 1.44M solution of butyllithium were dropwise added thereto over a period of 5 minutes. After the resulting mixture was stirred at 0° C. for 40 minutes, a solution of 1.99 g (11.0 mmol) of 3-methoxy-2-nitrobenzaldehyde in 10 ml of tetrahydrofuran was dropwise added thereto over a period of 10 minutes. The temperature of the reaction mixture was allowed to rise to room temperature. After stirring for 16 hours, the reaction mixture was poured into an aqueous solution of ammonium chloride followed by extracting with ether. The ethereal extract was washed with a saturated aqueous solution of sodium chloride and the solvent was distilled off. The residue was purified by column chromatography through 100 g of silica gel using a 15-20:100 mixture of ethyl acetate and hexane as an eluent to give 1.50 g (76%) of the title compound.
Name
triphenylmethylphosphonium bromide
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.99 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1(C([PH3+])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([Li])CCC.[CH3:27][O:28][C:29]1[C:30]([N+:37]([O-:39])=[O:38])=[C:31]([CH:34]=[CH:35][CH:36]=1)[CH:32]=O.[Cl-].[NH4+]>O1CCCC1>[CH3:27][O:28][C:29]1[CH:36]=[CH:35][CH:34]=[C:31]([CH:32]=[CH2:2])[C:30]=1[N+:37]([O-:39])=[O:38] |f:0.1,4.5|

Inputs

Step One
Name
triphenylmethylphosphonium bromide
Quantity
4.35 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.99 g
Type
reactant
Smiles
COC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After the resulting mixture was stirred at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over a period of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
by extracting with ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through 100 g of silica gel using
ADDITION
Type
ADDITION
Details
a 15-20:100 mixture of ethyl acetate and hexane as an eluent

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=C(C(=CC=C1)C=C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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